5-Methylthiazole-4-carbaldehyde
Overview
Description
5-Methylthiazole-4-carbaldehyde is a chemical compound with the molecular formula C5H5NOS and a molecular weight of 127.17 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for 5-Methylthiazole-4-carbaldehyde is 1S/C5H5NOS/c1-4-5(2-7)6-3-8-4/h2-3H,1H3
. This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
5-Methylthiazole-4-carbaldehyde is a pale-yellow to yellow-brown solid . It should be stored at a temperature of 2-8°C .
Scientific Research Applications
Synthesis of Novel Derivatives
5-Methylthiazole-4-carbaldehyde is used in the synthesis of novel derivatives with potential applications. For example, it has been utilized in the synthesis of novel 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole derivatives. These compounds are formed through a reaction involving benzil, primary aryl amines, and ammonium acetate, with the structures confirmed by various spectral characterization methods (Nimbalkar, Seijas, Vázquez-Tato, & Nikalje, 2018).
Investigation of Structural Features
The compound has also been explored for understanding structural features in chemistry. Research on N,N-Disubstituted 2-aminothiazoles, for instance, revealed significant insights into the structural orientation of the aldehyde group and the importance of mesomeric interaction between functional groups of 2-aminothiazole-5-carbaldehydes (Gillon, Forrest, Meakins, Tirel, & Wallis, 1983).
Applications in Antimicrobial and Anti-inflammatory Agents
There's also a focus on its use in pharmacology, particularly in the synthesis of antimicrobial and anti-inflammatory agents. For example, a series of 3-aryl-2-(2-substituted-4-methylthiazole-5-yl)thiazolidin-4-ones demonstrated significant anti-inflammatory and antimicrobial activities, showcasing the compound's potential in medicinal chemistry (Shelke, Mhaske, Nandave, Narkhade, Walhekar, & Bobade, 2012).
Synthesis of Triazole Derivatives
Additionally, 5-Methylthiazole-4-carbaldehyde has been used in the synthesis of triazole derivatives. A study highlighted the efficient synthesis of 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, a process crucial for developing new chemical entities with potential applications in various fields (Journet, Cai, Kowal, & Larsen, 2001).
Safety And Hazards
5-Methylthiazole-4-carbaldehyde has a hazard statement of H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-methyl-1,3-thiazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4-5(2-7)6-3-8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVOHAAXXVHNQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454892 | |
Record name | 5-Methylthiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylthiazole-4-carbaldehyde | |
CAS RN |
261710-79-6 | |
Record name | 5-Methylthiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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